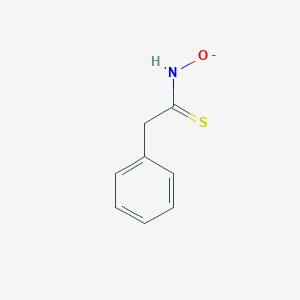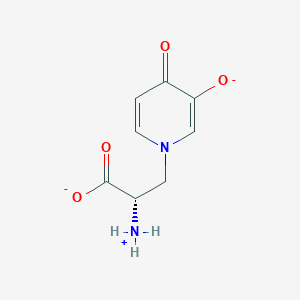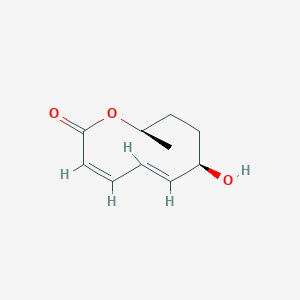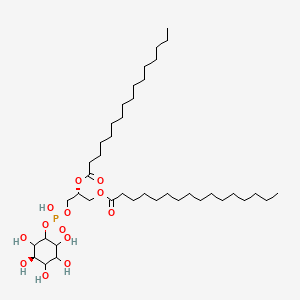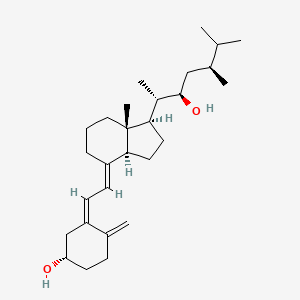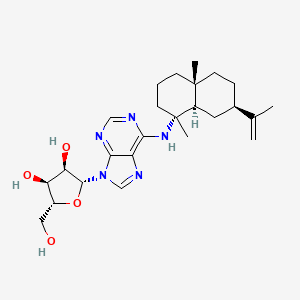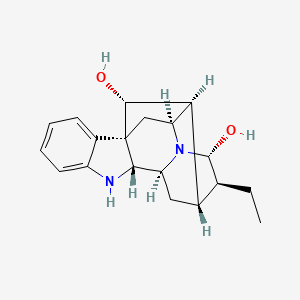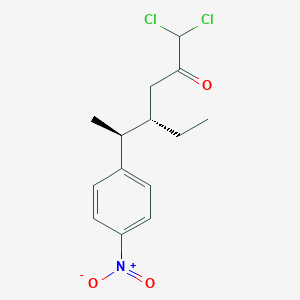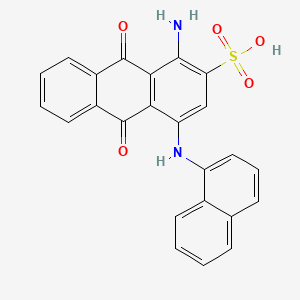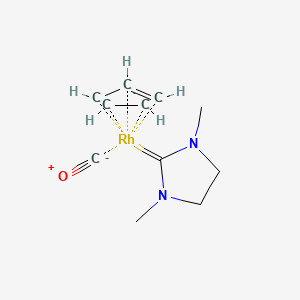
(1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid is a 3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid that has 1E,2Z geometry. It is a conjugate acid of a (1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oate.
Applications De Recherche Scientifique
Metabolic Pathways in Microbial Degradation
Microbial Degradation and Enzyme Activity : Comamonas testosteroni TA441 metabolizes testosterone through a series of reactions, involving the transformation of (1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid by specific enzymes like TesD, TesE, and others. This compound is a key intermediate in the degradation of steroids by this microorganism (Horinouchi, Hayashi, Koshino, Kurita, & Kudo, 2005). Another study on Comamonas testosteroni TA441 identified various enzymes, including TesD, involved in the breakdown of this compound, providing insights into microbial steroid metabolism (Horinouchi, Hayashi, Koshino, Yamamoto, & Kudo, 2003).
Mechanism of Steroid Oxidation by Microorganisms : Studies have explored the oxidation mechanisms of steroids by microorganisms like Nocardia restrictus, providing insights into the metabolism of similar compounds. These findings contribute to understanding the biochemical pathways involved in steroid degradation, which may include compounds structurally similar to (1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid (Gibson, Wang, Sih, & Whitlock, 1965).
Steroid Conversion and Synthesis
Transformation in Steroid Degradation : Research on the mutation of genes in Comamonas testosteroni TA441 has revealed the accumulation of significant amounts of derivatives related to this compound during steroid degradation. These findings are crucial in understanding steroid catabolism and the role of specific genetic components (Horinouchi, Hayashi, Koshino, & Kudo, 2006).
Synthesis of Related Compounds : The synthesis of compounds with pharmacological activity often utilizes similar steroid structures. Research in this area contributes to the development of new drugs and understanding of the chemical properties of these compounds (Vydrina, Kravchenko, Denisova, Yakovleva, & Ishmuratov, 2016).
Propriétés
Nom du produit |
(1E,2Z)-3-hydroxy-5,9,17-trioxo-4,5:9,10-disecoandrosta-1(10),2-dien-4-oic acid |
|---|---|
Formule moléculaire |
C19H24O6 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(2Z,4E)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid |
InChI |
InChI=1S/C19H24O6/c1-11(3-6-16(22)18(24)25)14(20)7-4-12-13-5-8-17(23)19(13,2)10-9-15(12)21/h3,6,12-13,22H,4-5,7-10H2,1-2H3,(H,24,25)/b11-3+,16-6-/t12-,13-,19-/m0/s1 |
Clé InChI |
HRJXKKSJPNWKCP-UNXDAHLPSA-N |
SMILES isomérique |
C/C(=C\C=C(\C(=O)O)/O)/C(=O)CC[C@H]1[C@@H]2CCC(=O)[C@]2(CCC1=O)C |
SMILES canonique |
CC(=CC=C(C(=O)O)O)C(=O)CCC1C2CCC(=O)C2(CCC1=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



